molecular formula C14H16F3NO3 B2613607 (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide CAS No. 1396892-09-3

(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide

Cat. No. B2613607
CAS RN: 1396892-09-3
M. Wt: 303.281
InChI Key: MBYJUUIGFVBVQO-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide is a useful research compound. Its molecular formula is C14H16F3NO3 and its molecular weight is 303.281. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Ene-Reduction by Marine and Terrestrial Fungi

Research demonstrates the use of marine and terrestrial-derived fungi for the enantioselective ene-reduction of related acrylamide compounds, highlighting the potential for green chemistry applications in synthesizing chiral molecules. This process offers a sustainable approach to obtaining compounds with specific stereochemistry, critical in pharmaceutical synthesis (Jimenez et al., 2019).

Intramolecular Cyclization for Heterocyclic Compounds

The ability of furan-acrylate derivatives to undergo intramolecular cyclization, forming various heterocyclic structures, illustrates the compound's utility in organic synthesis. This process allows for the creation of complex molecular architectures, useful in developing new materials, pharmaceuticals, and agrochemicals (Pevzner, 2021).

Photochemically Catalyzed Reactions

The compound's relevance is also seen in photochemically catalyzed reactions, such as the Diels–Alder reaction, to produce fused ring structures. These reactions are essential for synthesizing complex organic molecules with potential applications in drug discovery and material science (Zhang et al., 2004).

Synthesis of N-alkylated Derivatives

The synthesis of N-alkylated derivatives based on furan-containing compounds opens pathways for creating bioactive molecules. Such derivatives can serve as building blocks for pharmaceuticals, demonstrating the compound's significance in medicinal chemistry (El-Essawy & Rady, 2011).

Polyacrylamide Cathode Materials

In the field of material science, derivatives of acrylamide, like polyacrylamides, have been explored as cathode materials for organic rechargeable devices. This application underscores the compound's potential in developing new energy storage solutions (Koshika et al., 2010).

Computational and Synthetic Chemistry

Further, computational and synthetic chemistry studies on furan-acrylamide derivatives help understand their molecular structures and reactivity. These studies are crucial for designing molecules with specific properties for use in various scientific fields (Singh et al., 2014).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)10-18(11-5-8-20-9-6-11)13(19)4-3-12-2-1-7-21-12/h1-4,7,11H,5-6,8-10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYJUUIGFVBVQO-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N(CC(F)(F)F)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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